molecular formula C24H22FN5O2S2 B12131818 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12131818
M. Wt: 495.6 g/mol
InChI Key: ZPBNTSSXNLZPBN-CYVLTUHYSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a piperazine ring, and a pyridopyrimidinone core, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the formation of the pyridopyrimidinone core, and finally the introduction of the piperazine and fluorophenyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems to monitor temperature, pressure, and pH levels would be essential to ensure consistent product quality. Additionally, purification steps such as crystallization, distillation, or chromatography would be necessary to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules such as proteins or nucleic acids. Studies could focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In the field of medicine, this compound may be evaluated for its pharmacological properties. Researchers might examine its efficacy as a therapeutic agent, its mechanism of action, and its potential side effects.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to polymers or other materials, making it valuable for various applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-bromophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, may impart unique chemical and biological properties that distinguish it from similar compounds. This uniqueness can be leveraged in various applications, making it a valuable subject of study.

Properties

Molecular Formula

C24H22FN5O2S2

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22FN5O2S2/c1-2-29-23(32)19(34-24(29)33)15-16-21(26-20-9-5-6-10-30(20)22(16)31)28-13-11-27(12-14-28)18-8-4-3-7-17(18)25/h3-10,15H,2,11-14H2,1H3/b19-15-

InChI Key

ZPBNTSSXNLZPBN-CYVLTUHYSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5F)SC1=S

Origin of Product

United States

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